
2-Propanone, 1-selenoxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Selenoxoacetone is an organoselenium compound with the molecular formula C3H4OSe. It consists of three carbon atoms, four hydrogen atoms, one oxygen atom, and one selenium atom
Vorbereitungsmethoden
The synthesis of 1-Selenoxoacetone can be achieved through several methods. One common approach involves the reaction of acetone with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the selenoxo group. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
1-Selenoxoacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form seleninic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 1-Selenoxoacetone can yield selenol compounds, which are valuable intermediates in organic synthesis.
Substitution: The selenoxo group can be substituted with other functional groups through reactions with nucleophiles, leading to the formation of diverse organoselenium compounds.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Selenoxoacetone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds, which are used in various organic reactions and catalysis.
Biology: The compound’s unique properties make it a subject of interest in the study of selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing to explore the potential use of 1-Selenoxoacetone and its derivatives in the development of new drugs, particularly for their antioxidant and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including those with semiconducting properties
Wirkmechanismus
The mechanism of action of 1-Selenoxoacetone involves its interaction with various molecular targets and pathways. In biological systems, selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can modulate cellular redox states and influence various biochemical pathways. The exact molecular targets and pathways involved in the action of 1-Selenoxoacetone are still under investigation, but its effects are believed to be related to its ability to modulate oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-Selenoxoacetone can be compared with other similar compounds, such as selenomethionine selenoxide and selinexor.
Selenomethionine Selenoxide: This compound is an organic selenium compound with applications in biomedicine, particularly for its antioxidant properties.
Selinexor: A small molecule that inhibits exportin-1, used in cancer therapy.
The uniqueness of 1-Selenoxoacetone lies in its specific chemical structure and reactivity, which make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114082-82-5 |
---|---|
Molekularformel |
C3H4OSe |
Molekulargewicht |
135.03 g/mol |
IUPAC-Name |
2-oxopropaneselenal |
InChI |
InChI=1S/C3H4OSe/c1-3(4)2-5/h2H,1H3 |
InChI-Schlüssel |
ZHSLAPXDWQFKQG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=[Se] |
Kanonische SMILES |
CC(=O)C=[Se] |
Synonyme |
2-Propanone, 1-selenoxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.